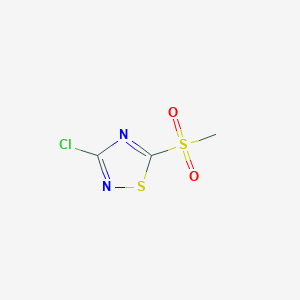
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole (CMS) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMS is a versatile molecule that can be used as a building block for the synthesis of various organic compounds. It has been extensively studied for its biological activities and has shown promising results as an antimicrobial, antifungal, and antiviral agent.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study focused on synthesizing derivatives of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole as selective COX-2 inhibitors, highlighting its potential in pharmacological applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).
Multistep Cyclization
- Research described a versatile synthetic procedure to prepare benzimidazole-fused 1,2,4-thiadiazoles, showcasing the chemical's role in complex synthetic processes (Samanta, Rana, Bats, & Schmittel, 2014).
Spectroscopy and Structure Analysis
- A study investigated the structure and thermal and photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, a related compound, providing insights into the molecule's characteristics (Pasinszki, Vörös, Vass, Tarczay, & Jalsovszky, 2019).
Continuous Flow Synthesis
- Another study presented a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, underlining the importance of this compound in industrial and laboratory settings (Baumann & Baxendale, 2017).
Differentiation between Isomeric Compounds
- Research on differentiating between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles using mass spectrometry and IR ion spectroscopy also showcases the compound's relevance in analytical chemistry (Mazur et al., 2023).
Interaction with Carbonic Anhydrase
- The compound's interaction with human isoform II of carbonic anhydrase was examined, providing valuable insights into its biochemical interactions and potential therapeutic applications (Menchise et al., 2006).
Lewis Acid Catalysis
- A study exploring the formation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid demonstrates the compound's utility in catalysis (Komatsu et al., 1983).
Ring Cleavage Reactions
- Research on ring cleavage of 5-chloro-1,2,3-thiadiazoles with organolithium and Grignard reagents, resulting in the formation of alkynyl sulfides, further illustrates the compound's versatility in chemical transformations (Voets, Smet, & Dehaen, 1999).
Antiviral and Cytotoxic Activities
- A study synthesizing sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles from arylsulfonylaminoacetic acid hydrazides and E-cinnamic acid, including testing for antimicrobial and cytotoxic activities, highlights the compound's potential in medicinal chemistry (Swapna et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-methylsulfonyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVFCDFJCXDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)


![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)


![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)